An In-depth Technical Guide to the Physicochemical Properties of Boc-O-ethyl-L-tyrosine
An In-depth Technical Guide to the Physicochemical Properties of Boc-O-ethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-O-ethyl-L-tyrosine, commonly referred to as Boc-O-ethyl-L-tyrosine or Boc-Tyr(Et)-OH, is a chemically modified derivative of the amino acid L-tyrosine. It serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. The incorporation of two key protective groups, the tert-butoxycarbonyl (Boc) group on the α-amino group and the ethyl group on the phenolic hydroxyl side chain, imparts specific characteristics that are highly advantageous for controlled, stepwise peptide elongation.
The Boc group provides temporary protection to the amino terminus, which can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). This lability allows for the sequential addition of amino acids to a growing peptide chain. The ethyl ether linkage on the tyrosine side chain offers stable, permanent protection under the acidic conditions used for Boc-group removal, thereby preventing unwanted side reactions at the phenolic hydroxyl group. This O-alkylation also enhances the lipophilicity of the amino acid derivative, which can improve solubility in organic solvents commonly used in peptide synthesis and potentially modulate the biological activity of the resulting peptide.[1] This guide provides a comprehensive overview of the core physicochemical properties of Boc-O-ethyl-L-tyrosine, detailed experimental protocols, and a visualization of its application in a standard synthetic workflow.
Physicochemical Properties
The physicochemical properties of Boc-O-ethyl-L-tyrosine are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical syntheses.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid | [2] |
| Synonyms | Boc-L-Tyr(Et)-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethoxyphenyl)propanoic acid | [1][2] |
| CAS Number | 76757-91-0 | [1][2] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 87 - 91 °C | [1] |
| Optical Rotation | [α]D²⁰ = +11 ± 2º (c=1 in DMF) for the D-enantiomer. The L-enantiomer is expected to have a similar magnitude with a negative sign. | [3] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl Acetate. The ethoxy group enhances solubility in organic media.[1][4] | |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
Synthesis of Boc-O-ethyl-L-tyrosine
This protocol is a representative two-step procedure involving the initial Boc protection of L-tyrosine followed by the ethylation of the phenolic hydroxyl group.
Step 1: N-Boc Protection of L-Tyrosine
-
Reaction Setup: Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and aqueous sodium hydroxide (1N) solution in a round-bottom flask.[5] The flask is cooled in an ice bath with continuous stirring.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the cooled solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture to a pH of 2-3 using a cold 1M solution of potassium bisulfate (KHSO₄).[5]
-
Extraction: Extract the product, Boc-L-tyrosine, three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[6] Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude Boc-L-tyrosine, which can be used in the next step without further purification.
Step 2: O-Ethylation of Boc-L-Tyrosine
-
Reaction Setup: Suspend the crude Boc-L-tyrosine (1 equivalent) in a suitable solvent such as Dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add a mild base such as sodium bicarbonate (NaHCO₃) (1.1 equivalents) to the suspension. Following this, add ethyl iodide or ethyl bromide (1.1 equivalents) with continuous stirring.[6]
-
Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Boc-O-ethyl-L-tyrosine.
Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot "good" solvent, such as ethyl acetate, in which the compound is highly soluble.[7]
-
Induce Crystallization: Slowly add a "poor" or "anti-solvent," such as hexane or petroleum ether, in which the compound is sparingly soluble, until the solution becomes slightly turbid.[7]
-
Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[7]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.[8]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected characteristic signals include those for the Boc group (singlet, ~1.4 ppm), the ethyl group (triplet and quartet), the aromatic protons, and the α- and β-protons of the amino acid backbone.[9][10]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique, such as methanol or acetonitrile with 0.1% formic acid.
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode. The expected [M+H]⁺ ion for C₁₆H₂₃NO₅ would be approximately m/z 310.16.[11]
Mandatory Visualization
The following diagram illustrates the general workflow for the incorporation of Boc-O-ethyl-L-tyrosine into a growing peptide chain during Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Boc-SPPS using Boc-O-ethyl-L-tyrosine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-O-ethyl-L-tyrosine | C16H23NO5 | CID 7017903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. BOC-L-Tyrosine(3978-80-1) 1H NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
